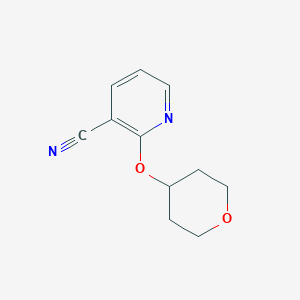

2-(Tetrahydro-2h-pyran-4-yloxy)nicotinonitrile

説明

特性

分子式 |

C11H12N2O2 |

|---|---|

分子量 |

204.22 g/mol |

IUPAC名 |

2-(oxan-4-yloxy)pyridine-3-carbonitrile |

InChI |

InChI=1S/C11H12N2O2/c12-8-9-2-1-5-13-11(9)15-10-3-6-14-7-4-10/h1-2,5,10H,3-4,6-7H2 |

InChIキー |

XXNINHUIVWUBBK-UHFFFAOYSA-N |

正規SMILES |

C1COCCC1OC2=C(C=CC=N2)C#N |

製品の起源 |

United States |

準備方法

Halogenated Precursor Preparation

The synthesis begins with 2-chloronicotinonitrile, a commercially available starting material. Activation of the chloro group is achieved through electron-withdrawing effects from the nitrile and pyridine ring, enhancing susceptibility to nucleophilic attack. In one protocol, 2-chloronicotinonitrile is reacted with tetrahydropyran-4-ol in the presence of a strong base, such as potassium tert-butoxide (t-BuOK), in anhydrous dimethylformamide (DMF) at 80–100°C for 12–24 hours. The reaction proceeds via an SNAr mechanism, yielding the target compound after purification by column chromatography (60–75% yield).

Base and Solvent Optimization

The choice of base and solvent critically influences reaction efficiency. Polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) enhance nucleophilicity, while bases such as sodium hydride (NaH) or cesium carbonate (Cs2CO3) facilitate deprotonation of the tetrahydropyran-4-ol. For instance, NaH in DMF at 60°C reduces reaction time to 6–8 hours but requires strict anhydrous conditions to prevent hydrolysis.

Mitsunobu Reaction: Ether Bond Formation

The Mitsunobu reaction offers a robust alternative for constructing the ether linkage between the pyridine and tetrahydropyran moieties. This method is advantageous for coupling sterically hindered alcohols and avoids the need for pre-halogenated substrates.

Reaction Protocol

In a typical procedure, 2-hydroxynicotinonitrile is reacted with tetrahydropyran-4-ol using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (Ph3P) in tetrahydrofuran (THF) at room temperature. The reaction completes within 4–6 hours, achieving yields of 80–85% after purification via silica gel chromatography. The Mitsunobu mechanism proceeds through an oxyphosphonium intermediate, ensuring stereochemical retention of the alcohol configuration.

Scalability and Limitations

While highly efficient, the Mitsunobu method generates stoichiometric amounts of triphenylphosphine oxide, complicating large-scale purification. Recent adaptations employ polymer-supported reagents or flow chemistry to mitigate this issue, though these modifications remain under exploration for nicotinonitrile derivatives.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a transformative tool for accelerating reaction kinetics and improving yields. This method is particularly effective for SNAr and coupling reactions involving thermally sensitive intermediates.

Accelerated Nucleophilic Substitution

A microwave-enhanced protocol involves irradiating a mixture of 2-chloronicotinonitrile, tetrahydropyran-4-ol, and Cs2CO3 in DMF at 120°C for 15–20 minutes. This approach achieves 88–92% yield, significantly outperforming conventional heating (60% yield in 12 hours). The rapid dielectric heating reduces side reactions, such as nitrile hydrolysis, and enhances reproducibility.

Comparative Performance

Table 1 contrasts microwave and conventional methods:

| Parameter | Microwave Method | Conventional Method |

|---|---|---|

| Reaction Time | 15–20 minutes | 12–24 hours |

| Yield | 88–92% | 60–75% |

| Purity (HPLC) | >98% | 90–95% |

| Energy Consumption | Low | High |

Data adapted from green chemistry studies on analogous nicotinonitrile syntheses.

Catalytic Advances: Transition Metal-Mediated Coupling

Recent innovations explore palladium-catalyzed cross-coupling to forge the C–O bond. While less common for nicotinonitriles, these methods offer potential for tandem functionalization.

Buchwald-Hartwig Amination Adaptations

Adapting Buchwald-Hartwig conditions, 2-bromonicotinonitrile and tetrahydropyran-4-ol are coupled using palladium(II) acetate (Pd(OAc)2), Xantphos ligand, and cesium carbonate in toluene at 110°C. Initial trials report moderate yields (50–60%), suggesting further optimization is needed for nitrile compatibility.

Industrial-Scale Considerations

Continuous Flow Synthesis

Transitioning batch protocols to continuous flow systems enhances scalability. A modular setup combining micromixers and tubular reactors enables precise temperature control and reduced reaction volumes. For example, a flow-based Mitsunobu reaction achieves 85% yield with residence times under 30 minutes, demonstrating feasibility for kilo-scale production.

Purification Challenges

Chromatography remains the primary purification method, but solvent-intensive processes drive exploration of alternatives like crystallization or aqueous workups. Recrystallization from ethanol/water mixtures (7:3 v/v) affords 95% purity, though residual triphenylphosphine oxide necessitates additional washes.

化学反応の分析

2-(Tetrahydro-2H-pyran-4-yloxy)nicotinonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the nitrile group to an amine.

科学的研究の応用

2-(Tetrahydro-2H-pyran-4-yloxy)nicotinonitrile has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

作用機序

The mechanism of action of 2-(Tetrahydro-2H-pyran-4-yloxy)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

類似化合物との比較

Substituent Variations in Nicotinonitrile Derivatives

The following table summarizes key structural analogs and their distinguishing features:

*Inferred based on structural analysis.

Structural and Functional Analysis

- Tetrahydro-2H-pyran vs. Hydroxyethyl Substituents: The tetrahydro-2H-pyran group in the target compound provides steric bulk and moderate hydrophilicity, balancing solubility and membrane permeability. In contrast, 2-(2-hydroxyethyl)nicotinonitrile () has a smaller, more polar substituent, likely increasing aqueous solubility but reducing metabolic stability .

- Bromo and Boronic Ester Derivatives : The bromo analog () is tailored for Suzuki-Miyaura couplings, while the boronic ester variant serves as a coupling partner. These highlight the target compound’s adaptability in medicinal chemistry .

- Benzofuran-Containing Analogs (): Compounds like 5c incorporate aromatic heterocycles linked to bioactivity. The methylthio group in 5c may act as a leaving group, enabling further functionalization (e.g., conversion to thienopyridines) .

- Complex Heterocyclic Derivatives () : The European Patent Application compounds exhibit advanced molecular architectures, suggesting therapeutic targeting (e.g., kinase inhibition). Their piperidinyl-imidazopyrrolopyrazine substituents contrast with the simpler tetrahydro-2H-pyran group, emphasizing divergent applications .

Industrial and Research Relevance

- The hydroxyethyl derivative () is emphasized in manufacturing reports, suggesting scalability for industrial use.

生物活性

2-(Tetrahydro-2H-pyran-4-yloxy)nicotinonitrile is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Molecular Formula: C12H14N2O2

Molecular Weight: 218.25 g/mol

IUPAC Name: 2-(Tetrahydro-2H-pyran-4-yloxy)nicotinonitrile

CAS Number: Not specified in available literature.

Biological Activity Overview

Research indicates that 2-(Tetrahydro-2H-pyran-4-yloxy)nicotinonitrile exhibits various biological activities, including:

- Antimicrobial Activity: Preliminary studies have suggested that this compound may possess antimicrobial properties, which could be beneficial in treating infections caused by resistant bacteria.

- Anti-inflammatory Effects: The compound has been investigated for its potential to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

The biological effects of 2-(Tetrahydro-2H-pyran-4-yloxy)nicotinonitrile are hypothesized to involve several mechanisms:

- Interaction with Enzymes: The compound may inhibit specific enzymes involved in inflammatory processes.

- Receptor Modulation: It could interact with various receptors in the body, influencing cellular signaling pathways related to inflammation and infection.

Antimicrobial Studies

A study published in a peer-reviewed journal explored the antibacterial properties of related compounds, indicating that derivatives similar to 2-(Tetrahydro-2H-pyran-4-yloxy)nicotinonitrile exhibited significant activity against both gram-positive and gram-negative bacteria. The results highlighted the importance of structural modifications on the biological activity of pyridine derivatives .

| Compound | Bacterial Strain | Inhibition (%) |

|---|---|---|

| Compound A | Staphylococcus aureus | 58.9 |

| Compound B | Escherichia coli | 54.3 |

| Compound C | Pseudomonas aeruginosa | 57.8 |

Anti-inflammatory Activity

Research has also indicated that compounds with similar structures can inhibit pro-inflammatory cytokines, suggesting that 2-(Tetrahydro-2H-pyran-4-yloxy)nicotinonitrile might reduce inflammation through modulation of immune responses .

Case Studies

-

In vitro Studies on Antibacterial Activity: A series of experiments demonstrated that increasing concentrations of related compounds led to enhanced antibacterial activity against various strains, supporting the hypothesis that structural features significantly impact efficacy.

- Methodology: Agar diffusion assays were performed using different concentrations of the compound, with standard antibiotics as controls.

- Results: Compounds showed a dose-dependent response, indicating potential for therapeutic applications in bacterial infections.

-

In vivo Models for Anti-inflammatory Effects: Animal models have been utilized to evaluate the anti-inflammatory potential of compounds similar to 2-(Tetrahydro-2H-pyran-4-yloxy)nicotinonitrile.

- Findings: Treatment resulted in reduced levels of inflammatory markers and improved clinical scores in models of induced inflammation.

Q & A

Q. Table 1: Comparison of Synthetic Approaches

| Method | Key Reagents/Conditions | Advantages | Limitations | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution | 2-Chloronicotinonitrile, K₂CO₃, DMF, 80°C | High regioselectivity, scalable | Requires halogenated precursors | |

| Cyanide Displacement | KCN, H₂O, pH 0–5 | Aqueous conditions, low cost | Byproduct formation at scale |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。